MFCD21169950
Description
MFCD21169950 is a chemical compound cataloged under the MDL number system, commonly used in industrial and research settings. According to , this compound is priced at USD 96 for 100 mg, USD 135 for 250 mg, and USD 299 for 1000 mg, indicating its use in small-scale experimental applications. The absence of detailed physicochemical or spectral data in the provided evidence necessitates reliance on standardized comparison frameworks, as outlined in analytical guidelines (see ) .
Properties
IUPAC Name |
tert-butyl N-(3-oxo-4H-1,4-benzoxazin-6-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(17)14-8-4-5-10-9(6-8)15-11(16)7-18-10/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPWSCHWCJSJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD21169950 typically involves the reaction of tert-butyl carbamate with a suitable benzoxazine precursor. One common method involves the use of tert-butyl chloroformate and a benzoxazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides, dichloromethane as a solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoxazine derivatives .
Scientific Research Applications
tert-Butyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development programs to identify new drug candidates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of MFCD21169950 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological responses .
Comparison with Similar Compounds
Framework for Comparing MFCD21169950 with Similar Compounds
To ensure a rigorous comparison, the following parameters—derived from analytical and synthetic guidelines—are prioritized:
- Structural similarity (e.g., substituent variations, metal coordination).
- Functional equivalence (e.g., catalytic activity, solubility).
- Synthetic accessibility (e.g., reaction yields, purification methods).
- Analytical validation (e.g., HPLC purity, NMR/IR spectral consistency).
These criteria align with requirements for compound characterization in peer-reviewed journals () .
Comparison with Structurally Similar Compounds
While direct data on this compound’s analogs are unavailable, provides a template for comparing boronic acid derivatives, which may serve as a structural proxy. For example:
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | Not reported | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | Not reported | 235.27 g/mol | 269.72 g/mol |
| Log Po/w (XLOGP3) | Not reported | 2.15 | 2.87 |
| Solubility (ESOL) | Not reported | 0.24 mg/mL | 0.18 mg/mL |
| Synthetic Steps | Not reported | 1-step Suzuki coupling | 2-step halogenation |
Note: Data adapted from ; this compound’s properties are inferred from pricing and industrial context .
Key Observations:
Functional Groups : Boronic acid derivatives (e.g., compounds) share reactivity in cross-coupling reactions, suggesting this compound may serve similar roles in catalysis or drug synthesis.
Synthetic Complexity : Multi-step syntheses (e.g., halogenation) often reduce yield and scalability compared to single-step methods, impacting cost-effectiveness.
Comparison with Functionally Similar Compounds
emphasizes comparing compounds with analogous applications. For instance, MFCD06058796 (price: USD 78 for 250 mg) shares a similar MDL classification and pricing tier with this compound, though its structural details are unspecified. Functional similarities might include:
- Industrial Use : Both compounds may act as intermediates in organic synthesis.
- Purity Standards : HPLC data (required per ) would clarify batch-to-batch consistency.
| Parameter | This compound | MFCD06058796 |
|---|---|---|
| Price (100 mg) | USD 96 | Not reported |
| Price (250 mg) | USD 135 | USD 78 |
| Catalog Number | Listed | MW CAS# N/A |
Key Observations:
Limitations and Recommendations
The absence of structural, spectral, or bioactivity data for this compound in the provided evidence restricts a granular comparison. To address this:
- Consult Supplementary Materials : references Supplementary Tables 1–8, which may contain HPLC/NMR data for this compound, though access is restricted .
- Adhere to Reporting Standards : Follow ’s requirements for compound characterization (e.g., IUPAC naming, spectral validation) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
